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Compound of Interest

Compound Name: 1-(3-Phenoxypropyl)piperazine

Cat. No.: B1349977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1-(3-phenoxypropyl)piperazine scaffold has emerged as a privileged structure in

medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of

biological targets. This technical guide provides an in-depth overview of the synthesis,

biological activities, and therapeutic potential of this promising class of compounds. We delve

into their anticancer, antimicrobial, and neuroprotective properties, presenting key quantitative

data, detailed experimental protocols, and visual representations of relevant biological

pathways and workflows to facilitate further research and drug development efforts.

Anticancer Activity
Derivatives of 1-(3-phenoxypropyl)piperazine have shown significant potential as anticancer

agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of

action often involves the modulation of critical signaling pathways implicated in cancer cell

proliferation, survival, and metastasis.

Quantitative Data for Anticancer Activity
The in vitro anticancer activity of selected 1-(3-phenoxypropyl)piperazine derivatives is

summarized below. The data, primarily presented as IC50 (half-maximal inhibitory
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concentration) or GI50 (50% growth inhibition) values, highlight the potency of these

compounds against various human cancer cell lines.

Compound ID
Cancer Cell
Line

Cancer Type IC50/GI50 (µM) Reference

BS130 MCF7
Breast

Adenocarcinoma

More cytotoxic

than Doxorubicin
[1]

BS230 MCF7
Breast

Adenocarcinoma

More cytotoxic

than Doxorubicin
[1]

Compound 3 MDA-MB-231 Breast Cancer 11.3 [2]

Compound 7i Various Various 5.22 ± 0.05 [3]

Compound 7a Various Various 5.34 ± 0.13 [3]

Compound 6 CAKI-1 Renal Cancer
% Inhibition:

60.13

Compound 4d HL-60 Leukemia
% Inhibition: 90

(at 10 µM)
[4]

Compound 4c HL-60 Leukemia
% Inhibition: 44

(at 10 µM)
[4]

Compound 4e HL-60 Leukemia
% Inhibition: 70

(at 10 µM)
[4]

Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used

colorimetric method to assess cell metabolic activity as an indicator of cell viability, proliferation,

and cytotoxicity.[5][6][7]

Materials:

Human cancer cell lines (e.g., MCF7, HCT-116, A-549)

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
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96-well plates

1-(3-Phenoxypropyl)piperazine derivatives (test compounds)

Positive control (e.g., Doxorubicin, Gefitinib)

Vehicle control (e.g., DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5 x 10³

cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5%

CO2.[6]

Compound Treatment: The following day, treat the cells with various concentrations of the

piperazine derivatives.[5] Include a vehicle control and a positive control.

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[6]

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for an additional 2-4 hours at 37°C.[6]

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization

solution to each well to dissolve the formazan crystals.[5]

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using a dose-response curve.
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General experimental workflow for anticancer drug discovery.

Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel

antimicrobial agents. 1-(3-Phenoxypropyl)piperazine derivatives have demonstrated

promising activity against a range of bacterial and fungal strains.[8][9][10]

Quantitative Data for Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically evaluated by determining the

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration

(MBC/MFC).
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Compound ID Microorganism Strain MIC (µg/mL) Reference

RL-308 Shigella flexineri ATCC 2 [10]

RL-308
Staphylococcus

aureus
ATCC 4 [10]

RL-308 MRSA Clinical Isolate 16 [10]

RL-328 Shigella flexineri ATCC 128 [10]

General
Staphylococcus

aureus
MTCCB 737

Significant

Activity
[8]

General
Pseudomonas

aeruginosa
MTCCB 741

Significant

Activity
[8]

General Escherichia coli MTCCB 1652
Significant

Activity
[8]

General Candida albicans ATCC
Significant

Activity
[9]

General Aspergillus niger ATCC
Significant

Activity
[9]

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an

antimicrobial agent.[11]

Materials:

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

Sterile 96-well microtiter plates

1-(3-Phenoxypropyl)piperazine derivatives (test compounds)
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Standard antimicrobial agents (e.g., Ciprofloxacin, Gentamicin)

DMSO (for dissolving compounds)

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

Compound Preparation: Prepare a stock solution of the test compounds in DMSO.

Serial Dilutions: Perform two-fold serial dilutions of the compounds in the appropriate broth in

a 96-well plate.

Inoculation: Inoculate each well with the standardized microbial suspension to a final

concentration of approximately 5 x 10^5 CFU/mL.

Controls: Include a positive control (broth + inoculum) and a negative control (broth only).

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48

hours for fungi.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the microorganism.
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Workflow for determining MIC and MBC/MFC.

Neuroprotective Activity
Several 1-(3-phenoxypropyl)piperazine derivatives have been investigated for their potential

in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Their

mechanisms of action are often linked to the modulation of neurotransmitter systems, such as
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serotonin and dopamine receptors, and the inhibition of enzymes like acetylcholinesterase.[12]

[13][14][15]

Quantitative Data for Neuroprotective Activity
The neuroprotective potential of these compounds is often assessed by their binding affinity

(Ki) to specific receptors or their ability to protect neuronal cells from toxins.

Compound ID Target/Assay Activity Ki/EC50 (nM) Reference

Compound 7b
D2/D3/5-HT1A

Receptors
Agonist 0.9/19/2.3 [16]

Compound 34c
D2/D3/5-HT1A

Receptors
Agonist 3.3/10/1.4 [16]

Compound 8 5-HT1A Receptor Ligand 1.2 [17]

Compound 10 5-HT1A Receptor Ligand 21.3 [17]

LQFM181

Neuroprotection

against 3-

nitropropionic

acid

Antioxidant - [15]

Experimental Protocol: Radioligand Binding Assay for
Receptor Affinity
This assay measures the affinity of a compound for a specific receptor by competing with a

radiolabeled ligand.

Materials:

Cell membranes expressing the target receptor (e.g., 5-HT1A)

Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A)

1-(3-Phenoxypropyl)piperazine derivatives (test compounds)
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Incubation buffer

Glass fiber filters

Scintillation counter and cocktail

Procedure:

Reaction Mixture: In a microcentrifuge tube, combine the cell membranes, radiolabeled

ligand, and varying concentrations of the test compound in the incubation buffer.

Incubation: Incubate the mixture at a specific temperature for a defined period to allow

binding to reach equilibrium.

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from

unbound radioligand.

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and

measure the radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki)

using the Cheng-Prusoff equation.
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Simplified signaling pathway for a 5-HT1A receptor agonist.

Synthesis
A general synthetic route to 1-(3-phenoxypropyl)piperazine derivatives involves the reaction

of a substituted phenol with a 1-bromo-3-chloropropane followed by substitution with a desired
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piperazine. A more specific example involves the synthesis of 1-amino-3-(3-(5-((4-

phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol, which starts from

methyl 3-hydroxybenzoate.[18] This is converted to a 3-hydroxybenzohydrazide, which then

undergoes a series of reactions including cyclization to an oxadiazole, alkylation with an

arylpiperazine, and finally reaction with epibromohydrin and a secondary amine to yield the

target compound.[18]

Conclusion
The 1-(3-phenoxypropyl)piperazine scaffold represents a highly versatile and promising

platform for the development of novel therapeutics. The derivatives discussed in this guide

demonstrate significant potential in the fields of oncology, infectious diseases, and

neuropharmacology. The provided quantitative data, experimental protocols, and pathway

diagrams offer a solid foundation for researchers to build upon in their quest for new and

effective treatments for a range of human diseases. Further structure-activity relationship

(SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic

properties of this exciting class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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